molecular formula C14H19FN2Si B1391130 2-Fluoro-6-(pyrrolidin-1-YL)-4-((trimethylsilyl)-ethynyl)pyridine CAS No. 1228665-47-1

2-Fluoro-6-(pyrrolidin-1-YL)-4-((trimethylsilyl)-ethynyl)pyridine

Cat. No.: B1391130
CAS No.: 1228665-47-1
M. Wt: 262.4 g/mol
InChI Key: IVFWWHMZDDTGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-(pyrrolidin-1-YL)-4-((trimethylsilyl)-ethynyl)pyridine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a pyrrolidine ring, and a trimethylsilyl-ethynyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(pyrrolidin-1-YL)-4-((trimethylsilyl)-ethynyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Core: The pyridine ring is synthesized through a series of reactions involving the condensation of suitable precursors.

    Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

  • **Attachment of the Pyrrolidine

Properties

IUPAC Name

2-(2-fluoro-6-pyrrolidin-1-ylpyridin-4-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2Si/c1-18(2,3)9-6-12-10-13(15)16-14(11-12)17-7-4-5-8-17/h10-11H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFWWHMZDDTGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=NC(=C1)F)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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